molecular formula C14H15N3O6 B10984795 N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine

Cat. No.: B10984795
M. Wt: 321.28 g/mol
InChI Key: POMHNGVBFNEFFB-UHFFFAOYSA-N
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Description

N-[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine is a glycine derivative featuring a phthalazine core substituted with methoxy groups at positions 7 and 8, an acetylated glycine moiety, and a ketone at position 1. The synthesis likely involves acetylation of glycine followed by coupling to a functionalized phthalazine precursor, analogous to methods described for related compounds .

Properties

Molecular Formula

C14H15N3O6

Molecular Weight

321.28 g/mol

IUPAC Name

2-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C14H15N3O6/c1-22-9-4-3-8-5-16-17(7-10(18)15-6-11(19)20)14(21)12(8)13(9)23-2/h3-5H,6-7H2,1-2H3,(H,15,18)(H,19,20)

InChI Key

POMHNGVBFNEFFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine typically involves the reaction of (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and pyridine, which act as catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Acetohydrazide Derivatives (e.g., Compound 2k from )
  • Functional Groups : Compound 2k () contains an acetohydrazide group (-NH-NHCO-) and a coumarin-derived oxygen heterocycle, while the target compound features an acetylated glycine (-NHCOCH2-) and a phthalazine ring.
  • Synthesis : Both compounds likely share acetylation steps, but the target’s phthalazine ring may require specialized oxidation and methoxylation steps, contrasting with the coumarin-thioacetic acid cyclization in .
  • Physical Properties :
    • Melting Points : Hydrazides (e.g., 2k, m.p. 198–200°C) often exhibit higher melting points due to intermolecular hydrogen bonding, whereas the target’s amide linkage may reduce crystallinity.
    • IR Spectroscopy : The target’s methoxy groups (C-O stretch ~2850 cm⁻¹) and phthalazine C=O (1670–1700 cm⁻¹) differ from 2k’s hydroxy (3250 cm⁻¹) and coumarin C=O (1670 cm⁻¹) .
(b) Glycine Derivatives (e.g., N,N-Dimethylglycine from )
  • Substitution Patterns : N,N-Dimethylglycine () lacks the phthalazine-acetyl group, resulting in a simpler structure with tertiary amine characteristics.
  • Physicochemical Properties :
    • Solubility : The target’s bulky phthalazine moiety likely reduces aqueous solubility compared to N,N-dimethylglycine, which is highly polar.
    • Reactivity : The acetylated glycine in the target may participate in amide bond formation, while N,N-dimethylglycine’s tertiary amine could engage in alkylation or quaternary salt formation .

Tabulated Comparison of Key Properties

Property Target Compound Compound 2k () N,N-Dimethylglycine ()
Core Structure Phthalazine + acetyl glycine Coumarin + acetohydrazide Simple glycine derivative
Functional Groups Methoxy, C=O, amide Hydroxy, C=O, hydrazide Tertiary amine, carboxylate
Melting Point Not reported (inferred lower than 2k) 198–200°C 198–200°C (decomposes)
Key IR Peaks (cm⁻¹) ~2850 (C-O), ~1670 (C=O) 3250 (O-H), 1670 (C=O) 1720 (C=O)
Biological Relevance Potential kinase inhibition Antimicrobial activity Methyl group donor in metabolism

Electronic and Steric Considerations

  • Phthalazine vs.
  • Steric Effects : The acetyl-glycine side chain in the target may impose steric hindrance, limiting accessibility compared to the linear hydrazide group in 2k .

Biological Activity

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine is a synthetic compound that combines a phthalazine core with an acetylated glycine moiety. This unique structure suggests potential biological activities that may be explored for therapeutic applications. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a phthalazine ring substituted with methoxy groups and an acetylated glycine component. Its molecular formula is C16H19N3O6C_{16}H_{19}N_{3}O_{6} with a molecular weight of approximately 349.34 g/mol. The presence of both the phthalazine and glycine functionalities indicates possible interactions with biological systems, making it a candidate for further pharmacological studies.

Biological Activity

Pharmacological Potential:
The phthalazine ring is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Preliminary studies suggest that compounds with similar structures may exhibit significant biological effects, potentially providing a novel mechanism of action compared to other compounds.

Toxicity Studies:
Research on related compounds such as N-acetylglycine (NAGly) indicates low toxicity profiles. NAGly was found to be non-genotoxic in vitro and in vivo, with no observed adverse effects at high doses (up to 2000 mg/kg) in animal models . This suggests that this compound may also exhibit favorable safety profiles.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of phthalazine derivatives with acetylated amino acids. The following table summarizes potential synthetic routes:

Step Reagents Conditions Product
1Phthalazine derivativeAcetic anhydrideAcetylated phthalazine
2Acetylated phthalazine + GlycineHeat/solventThis compound

Case Studies

  • Antimicrobial Activity : Compounds related to the phthalazine structure have shown promise against various pathogens. For instance, derivatives have been tested for their ability to inhibit bacterial growth, indicating that this compound might possess similar properties.
  • Obesity Resistance : The role of acetylated compounds in metabolic processes has been documented in studies where acetylglycine administration led to significant reductions in body fat in DIO mice . This highlights the need for further investigation into the metabolic effects of this compound.

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